N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride
Description
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2,5-dimethylpyrazolo[1,5-a]pyrimidine core substituted with a fluorophenyl-aminomethylbenzyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O.2ClH/c1-10-5-15(23-16(21-10)6-11(2)22-23)17(24)20-9-13-4-3-12(8-19)7-14(13)18;;/h3-7H,8-9,19H2,1-2H3,(H,20,24);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAJBGIIWXUBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(=O)NCC3=C(C=C(C=C3)CN)F)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorinated phenyl group: This can be achieved through a nucleophilic substitution reaction using a fluorinated benzyl halide.
Carboxamide formation: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Breast Cancer Cell Lines
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptosis induction.
Antimicrobial Properties
The compound also displays antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.
Case Study: Efficacy Against Staphylococcus aureus
In a controlled study, N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride was tested against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Neurological Applications
Emerging research suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may enhance cognitive function and memory retention in animal models.
Case Study: Cognitive Enhancement in Rodent Models
In behavioral tests involving rodents, administration of the compound led to improved performance in maze navigation tasks compared to control groups. These findings warrant further exploration into its neuroprotective effects.
Mechanism of Action
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituents and structural modifications. Below is a detailed comparison of the target compound with structurally analogous molecules.
Structural Analogues with Halogen-Substituted Aromatic Groups
3-(2,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (Compound 14, ) :
- Substituents : 2,4-Dichlorophenyl and hydroxyl groups.
- Synthesis : Refluxed with ethyl acetoacetate, yielding low solubility in polar solvents (e.g., DMSO, CH3OH) .
- Key Difference : The hydroxyl group at position 7 increases polarity but reduces metabolic stability compared to the carboxamide group in the target compound.
7-Chloro-3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Compound 15, ) :
N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA, ) :
Derivatives with Heterocyclic Modifications
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66, ) :
- Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Structure: Tetrahydroimidazo[1,2-a]pyridine with cyano and nitro groups. Properties: Higher molecular weight (MW 416.36) and melting point (243–245°C) suggest rigid packing and lower solubility than the target compound .
Chlorophenyl-Substituted Analogues
- N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (): Substituents: Chlorophenyl and diphenyl groups. Molecular Weight: 410.9 g/mol. Key Difference: Bulky diphenyl groups may hinder BBB penetration, contrasting with the target compound’s compact aminomethyl-fluorophenyl group .
Biological Activity
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on anti-inflammatory and anticancer effects, supported by data from various studies.
Chemical Structure and Properties
The compound is characterized by its unique pyrazolo-pyrimidine structure, which plays a crucial role in its biological activity. The presence of the aminomethyl and fluorophenyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈Cl₂F N₅O |
| Molecular Weight | 335.22 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds within the pyrazolo-pyrimidine class. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Case Study: COX Inhibition
In a study assessing various pyrazolo-pyrimidine derivatives, compounds similar to N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide were tested for their COX-1 and COX-2 inhibitory activities. The results indicated significant inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Anticancer Activity
The compound has also shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study: Cell Proliferation Inhibition
In vitro studies demonstrated that N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride inhibited the proliferation of SW480 and HCT116 colorectal cancer cells with IC50 values significantly lower than many existing treatments.
Table 3: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| SW480 | 2 |
| HCT116 | 0.12 |
Structure-Activity Relationships (SAR)
The biological activities of this compound can be attributed to its structural features. The presence of specific substituents such as the aminomethyl group is essential for enhancing binding affinity to target enzymes and receptors involved in inflammation and cancer progression.
Key Findings on SAR
- Aminomethyl Group : Enhances interaction with COX enzymes.
- Fluorophenyl Group : Contributes to improved metabolic stability.
- Pyrazolo-Pyrimidine Core : Critical for overall biological activity.
Q & A
(Basic) What are the recommended synthetic routes for this compound, and what critical reaction parameters should be optimized?
Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors such as aminopyrazoles and β-keto esters. For this compound, key steps include:
Core Formation : Cyclocondensation of 5-aminopyrazole derivatives with fluorinated benzyl precursors under acidic conditions (e.g., acetic acid) at 80–100°C .
Carboxamide Functionalization : Use of coupling agents (e.g., EDC/HOBt) to attach the carboxamide group to the pyrazolo[1,5-a]pyrimidine core .
Salt Formation : Reaction with HCl in ethanol to generate the dihydrochloride salt .
Critical Parameters :
- Temperature control during cyclization to avoid side reactions.
- Solvent selection (e.g., DMF for coupling reactions) to improve yield.
- Purity of intermediates, verified via HPLC (C18 column, acetonitrile/water gradient) .
(Advanced) How can researchers resolve discrepancies in biological activity data across different in vitro models?
Methodological Answer:
Contradictions in activity data (e.g., IC₅₀ variations in kinase assays) require:
Model Validation : Confirm cell line authenticity (STR profiling) and assay reproducibility using positive controls (e.g., staurosporine for kinase inhibition) .
Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing cellular confounding factors .
(Basic) Which spectroscopic and crystallographic techniques confirm structural integrity?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR in DMSO-d₆ to verify fluorophenyl and pyrimidine protons (δ 7.2–8.5 ppm for aromatic regions) .
X-ray Crystallography :
- Single-crystal analysis (Mo Kα radiation, λ = 0.71073 Å) to resolve stereochemistry and salt formation. Data refinement with SHELXL (R factor < 0.06) .
Mass Spectrometry :
(Advanced) What strategies enhance aqueous solubility without compromising kinase inhibition?
Methodological Answer:
Structural Modifications :
- Introduce polar groups (e.g., PEG chains) at the 4-aminomethyl position while preserving the fluorophenyl moiety critical for target binding .
Salt Screening :
Nanoformulation :
- Use lipid-based nanoparticles (size < 200 nm, PDI < 0.2) to improve bioavailability. Characterize via dynamic light scattering (DLS) .
(Basic) How should in vitro assays evaluate enzyme inhibition potential?
Methodological Answer:
Kinase Assay Design :
- Use ADP-Glo™ kits to measure ATP consumption in target kinases (e.g., EGFR, VEGFR2) at 10 µM compound concentration .
Dose-Response Curves :
- 8-point serial dilution (1 nM–100 µM) with triplicate replicates. Fit data to Hill equation for IC₅₀ calculation .
Selectivity Profiling :
(Advanced) What computational models predict binding affinity, and how are they validated?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina with kinase crystal structures (PDB ID 1M17). Focus on hydrophobic pockets accommodating the 2,5-dimethylpyrazolo group .
MD Simulations :
- Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD/RMSF to identify critical residue interactions .
Experimental Validation :
- Mutagenesis studies (e.g., alanine scanning of kinase active sites) to confirm predicted binding residues .
(Basic) What purification techniques are optimal for isolating this compound?
Methodological Answer:
Column Chromatography :
Recrystallization :
- Use ethanol/water (9:1) to isolate the dihydrochloride salt. Monitor via TLC (Rf = 0.4 in CH₂Cl₂/MeOH 9:1) .
(Advanced) How can researchers address metabolic instability in preclinical models?
Methodological Answer:
Metabolite Identification :
- Incubate with liver microsomes (human/rat). Analyze via LC-MS/MS to detect hydroxylated or demethylated products .
Structural Stabilization :
CYP Inhibition Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
